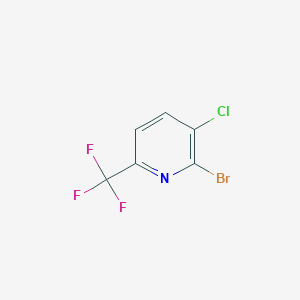

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

描述

Overview and Significance of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

This compound (CAS: 1211521-13-9) is a halogenated trifluoromethylpyridine derivative with the molecular formula C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol . This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its significance lies in its role as a versatile synthetic intermediate in agrochemical and pharmaceutical research. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while bromine and chlorine substituents enable site-selective cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex molecules. Applications include the synthesis of fungicides, herbicides, and kinase inhibitors, leveraging its electronic and steric properties to modulate biological activity.

Historical Context in Halogenated Pyridine Chemistry

Halogenated pyridines emerged as critical intermediates in the mid-20th century, driven by advancements in heterocyclic chemistry and fluorination techniques. The introduction of trifluoromethyl groups into pyridine rings, pioneered in the 1980s, addressed the need for compounds with improved bioavailability and resistance to enzymatic degradation. Early methods relied on vapor-phase chlorination/fluorination of picolines, but modern syntheses employ regioselective halogenation and transition metal-catalyzed reactions. The development of this compound reflects broader trends in optimizing halogenated scaffolds for targeted molecular design, particularly in crop protection agents like fluazifop and flupyradifurone.

Classification within Heterocyclic Compounds

This compound is classified as a monocyclic heteroaromatic compound under the broader category of azabenzenes . Key features include:

- Aromaticity : The pyridine ring satisfies Hückel’s rule (4n+2 π-electrons), enabling stability and electrophilic substitution reactivity.

- Substituent Effects : Electron-withdrawing groups (-Br, -Cl, -CF₃) deactivate the ring, directing reactions to specific positions.

- Hybridization : The nitrogen atom’s sp² hybridization contributes to the ring’s planar structure and basicity (pKa ≈ 1–3).

It is further categorized as a polyhalogenated trifluoromethylpyridine , distinguishing it from simpler derivatives like 2-chloro-5-(trifluoromethyl)pyridine.

Nomenclature and Identification Systems

The systematic IUPAC name is This compound , reflecting substituent positions on the pyridine ring. Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1211521-13-9 |

| EC Number | 680-932-8 |

| PubChem CID | 23347350 |

| ChemSpider ID | 23347350 |

| SMILES | ClC1=C(N=C(C=C1Br)C(F)(F)F) |

| InChIKey | UYVZNguhyTUFIZ-UHFFFAOYSA-N |

Synonymous designations include 2-bromo-3-chloro-6-trifluoromethylpyridine and MFCD13185357 (MDL number).

Position in the Family of Halogenated Trifluoromethylpyridines

The compound is part of a structural continuum defined by halogen and trifluoromethyl group positions. A comparative analysis reveals distinct reactivity and application profiles:

The 2-bromo-3-chloro-6-CF₃ isomer is notable for its balanced electronic effects, facilitating nucleophilic substitutions at the 2-position and cross-couplings at the 6-position.

属性

IUPAC Name |

2-bromo-3-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFDBLTSIPCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation of Trifluoromethylpyridines

Starting from 3-picoline derivatives, vapor-phase catalytic chlorination and fluorination can yield trifluoromethylpyridines with various halogen substitution patterns. For example, 2-chloro-3-(trifluoromethyl)pyridine is produced as a minor product under certain conditions.

The reaction conditions involve a two-phase vapor–phase reactor with a catalyst fluidized-bed phase for fluorination immediately after chlorination, followed by an empty phase for further chlorination of the pyridine ring.

Reaction temperatures range from 320°C to 460°C depending on the substrate and desired product distribution.

Reduction-Dechlorination of Polychlorinated Trifluoromethylpyridines

A novel method involves using 2,3,6-trichloro-5-trifluoromethylpyridine as a starting material, which undergoes selective reduction and dechlorination in the presence of a palladium catalyst and an acid-binding agent in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol).

The reaction is conducted under hydrogen atmosphere at temperatures between -10°C and 65°C, pressures of 0.1–2.0 MPa, and reaction times of 4–24 hours.

This method achieves high purity (>98%) and high selectivity (95%) for the desired chloro-trifluoromethylpyridine derivatives, with a raw material conversion rate exceeding 95%, making it industrially attractive.

Typical experimental conditions include 10 kg of 2,3,6-trichloro-5-trifluoromethylpyridine, 1.6 kg acid-binding agent, and 30 g palladium on activated carbon catalyst in 25 L methanol, reacted at 15°C and 0.1 MPa hydrogen pressure for 16 hours.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine and chlorine atoms on the pyridine ring exhibit differential reactivity in SNAr reactions. Bromine at the 2-position is preferentially displaced due to stronger electron-withdrawing effects from the trifluoromethyl group at position 6.

Key examples:

-

Ammonolysis: Reaction with aqueous ammonia at 80°C yields 3-chloro-6-(trifluoromethyl)pyridin-2-amine, with bromine substitution occurring selectively (GC yield: 85%) .

-

Methoxylation: Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, forming 2-methoxy-3-chloro-6-(trifluoromethyl)pyridine (isolated yield: 78%) .

Reactivity comparison:

| Position | Halogen | Relative Reactivity (SNAr) | Major Product Example |

|---|---|---|---|

| 2 | Br | High | Amines, ethers |

| 3 | Cl | Low | Retained in most cases |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates efficiently in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(OAc)₂/K₃PO₄ at 80°C produces biaryl derivatives :

textGeneral reaction: 2-Br-3-Cl-6-CF₃-pyridine + ArB(OH)₂ → 2-Ar-3-Cl-6-CF₃-pyridine + byproducts

Representative conditions and yields:

| Arylboronic Acid | Catalyst System | Time (h) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₃PO₄ | 12 | 92 |

| 4-NO₂-phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 8 | 88 |

Buchwald-Hartwig Amination

Bromine displacement with amines using Pd₂(dba)₃/Xantphos forms C–N bonds :

textExample: 2-Br-3-Cl-6-CF₃-pyridine + morpholine → 2-morpholino-3-Cl-6-CF₃-pyridine (yield: 84%)

Trifluoromethyl Group Modifications

The CF₃ group is generally inert under mild conditions but undergoes radical-mediated defluorination at >150°C :

text2-Br-3-Cl-6-CF₃-pyridine → 2-Br-3-Cl-6-COF-pyridine (with CuO, 160°C)

Chlorine Retention and Reactivity

The chlorine at position 3 is resistant to substitution under standard SNAr conditions but can be displaced under high-temperature nucleophilic conditions (e.g., with KNH₂ in NH₃ at −33°C) .

Oxidation of the Pyridine Ring

Treatment with H₂O₂/HOAc oxidizes the pyridine to N-oxide derivatives :

text2-Br-3-Cl-6-CF₃-pyridine → 2-Br-3-Cl-6-CF₃-pyridine N-oxide (yield: 65%)

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes bromine while retaining chlorine and CF₃ groups :

text2-Br-3-Cl-6-CF₃-pyridine → 3-Cl-6-CF₃-pyridine (yield: 90%)

Comparative Reactivity with Analogues

Substituent positioning critically influences reactivity:

| Compound | Bromine Reactivity | Chlorine Reactivity |

|---|---|---|

| 2-Br-3-Cl-6-CF₃-pyridine | High | Low |

| 2-Br-5-Cl-6-CF₃-pyridine | Moderate | Moderate |

| 3-Br-2-Cl-6-CF₃-pyridine | Low | High |

科学研究应用

Chemistry

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine serves as an important intermediate in organic synthesis. It is utilized as a building block for the preparation of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances reactivity and stability, making it valuable in various synthetic pathways.

| Application | Description |

|---|---|

| Synthesis of Organic Molecules | Acts as a key reagent in coupling reactions such as Suzuki–Miyaura, facilitating the formation of carbon-carbon bonds. |

| Building Block in Medicinal Chemistry | Used to synthesize novel drug candidates with improved pharmacokinetic properties. |

Biology

The compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can influence cellular processes by modulating enzyme activity and cell signaling pathways.

- Antimicrobial Activity : Research indicates effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

- Cellular Effects : The compound has been observed to affect gene expression and cellular metabolism, indicating its role in various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its ability to enhance binding affinity to target proteins. Its unique trifluoromethyl group plays a crucial role in improving the pharmacological profile of drug candidates.

| Property | Impact |

|---|---|

| Binding Affinity | Enhances interaction with biological targets, potentially leading to more effective therapeutics. |

| Pharmacokinetics | Modifications using this compound can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. |

Industry

The compound is also significant in the agrochemical sector, where it is used in the formulation of pesticides and herbicides. Its unique properties allow for targeted action against specific pests while minimizing environmental impact.

Case Studies

-

Antimicrobial Efficacy Study

- A study demonstrated that formulations containing this compound exhibited high efficacy against MRSA at concentrations as low as 50 µg/mL.

- Results indicated a significant reduction in bacterial colonies compared to control groups, highlighting its potential as a new antibiotic agent.

-

Pharmaceutical Development

- In a drug discovery project, this compound was used to synthesize derivatives that showed enhanced activity against cancer cell lines.

- The derivatives exhibited IC values significantly lower than existing treatments, indicating improved potency.

作用机制

The mechanism of action of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

相似化合物的比较

Physical Properties :

- Density : 1.8±0.1 g/cm³

- Boiling Point : 202.2±35.0 °C

- Flash Point : 76.1±25.9 °C

- Vapor Pressure : 0.4±0.4 mmHg at 25°C .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Functional Group Variants

Physicochemical Comparison

| Property | 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine |

|---|---|---|---|

| Boiling Point (°C) | 202.2±35.0 | ~195–210 (estimated) | ~220–240 (higher due to NH₂) |

| LogP | 3.02 | ~2.8–3.1 | ~1.5–2.0 (lower due to NH₂) |

| Reactivity | Electrophilic at Br/Cl; CF₃ stabilizes ring | Similar but altered regioselectivity | NH₂ directs nucleophilic attacks |

生物活性

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its unique trifluoromethyl group, which enhances its physicochemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising antimicrobial and anticancer properties, as well as its utility in various synthetic applications.

- Molecular Formula : C_7H_3BrClF_3N

- Molecular Weight : Approximately 260.44 g/mol

- Structure : The compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, contributing to its distinct reactivity and interaction with biological systems.

Target of Action

This compound is primarily studied for its role in the Suzuki–Miyaura cross-coupling reaction, where it acts as a reagent to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Mode of Action

The compound interacts with biological targets through oxidative addition and transmetalation processes during coupling reactions. Its trifluoromethyl group significantly influences the binding affinity to target proteins, enhancing the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may influence cell signaling pathways and gene expression, leading to apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance its potency by improving interactions with cellular targets.

Case Studies and Research Findings

Interaction with Biomolecules

The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances these interactions, potentially leading to increased specificity and affinity for target enzymes and receptors.

Cellular Effects

At the cellular level, this compound can alter metabolic pathways by influencing enzyme activity. For example, it may activate or inhibit specific metabolic enzymes, impacting overall cellular metabolism and function. Long-term exposure studies have indicated that it can cause sustained changes in gene expression profiles related to metabolic processes.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is generally favorable; however, degradation can occur under extreme conditions such as prolonged exposure to light or heat. This stability is crucial for maintaining its biological activity during experimental applications.

常见问题

Q. What are the common synthetic routes for 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of pyridine derivatives. For example, bromination and chlorination can be achieved via directed ortho-metalation (DoM) strategies or electrophilic substitution. Optimization includes:

- Catalyst selection : Nickel or palladium catalysts improve cross-coupling efficiency for introducing trifluoromethyl groups (e.g., Kumada or Suzuki couplings) .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reaction rates while minimizing side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., downfield shifts for Br/Cl in spectra). NMR confirms trifluoromethyl group presence .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 263.90).

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and substituent spatial arrangements .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electron density distribution : Trifluoromethyl groups induce strong electron-withdrawing effects, directing nucleophilic attack to the para position .

- Reactivity validation : Experimental IR and UV-Vis spectra align with DFT-predicted vibrational modes and HOMO-LUMO gaps (<4.0 eV) .

Q. How do bromo, chloro, and trifluoromethyl substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Steric and electronic effects : The trifluoromethyl group deactivates the ring, favoring substitution at the less hindered position (e.g., C4 over C5). Bromo and chloro substituents further modulate reactivity via inductive effects .

- Mechanistic insights : Kinetic studies (e.g., Hammett plots) correlate substituent σ values with reaction rates, confirming meta-directing behavior of trifluoromethyl groups .

Q. What strategies resolve contradictions in reported reaction outcomes, such as discrepancies in catalytic efficiency or product distribution?

- Methodological Answer :

- Controlled experiments : Vary catalyst loading (e.g., 1–5 mol% Pd) and monitor intermediates via GC-MS to identify side reactions .

- Computational validation : Compare DFT-predicted transition states with experimental regioselectivity to pinpoint steric vs. electronic dominance .

- Crystallographic analysis : Use SHELXL to resolve structural ambiguities (e.g., bond lengths confirming halogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。